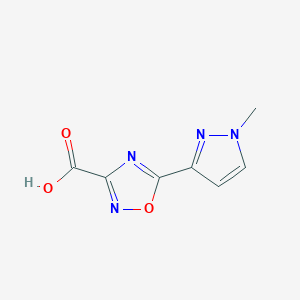

5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Molecular Architecture and Stereochemical Features

5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound characterized by a fused bicyclic system comprising a pyrazole and a 1,2,4-oxadiazole ring. The molecular formula is $$ \text{C}7\text{H}6\text{N}4\text{O}3 $$, with a molecular weight of 194.15 g/mol. The pyrazole ring is substituted at the 1-position with a methyl group, while the oxadiazole ring features a carboxylic acid substituent at the 3-position.

The stereochemical configuration of the molecule is planar due to the conjugation of π-electrons across both rings. X-ray diffraction studies of analogous oxadiazole derivatives reveal that the oxadiazole ring adopts a nearly flat conformation, with bond angles consistent with sp² hybridization at nitrogen and oxygen atoms. The methyl group on the pyrazole ring introduces minor steric hindrance but does not significantly distort the overall planarity of the system.

Key structural parameters include:

- Bond lengths : The N–O bond in the oxadiazole ring measures approximately 1.36 Å, typical for aromatic oxadiazoles.

- Dihedral angles : The angle between the pyrazole and oxadiazole rings is ~15°, indicating limited torsional strain.

The IUPAC name for this compound is 5-(1-methylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and its SMILES notation is CN1C=CC(=N1)C2=NC(=NO2)C(=O)O.

Properties

Molecular Formula |

C7H6N4O3 |

|---|---|

Molecular Weight |

194.15 g/mol |

IUPAC Name |

5-(1-methylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H6N4O3/c1-11-3-2-4(9-11)6-8-5(7(12)13)10-14-6/h2-3H,1H3,(H,12,13) |

InChI Key |

PHRYPGHQOXWYEE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization via Hydrazide Intermediates

A common approach involves preparing an acyl hydrazide intermediate from an ester or acid precursor, followed by cyclodehydration to yield the oxadiazole ring.

- Starting from ethyl 2,4-dioxobutanoate derivatives, reaction with hydrazine hydrate produces hydrazides.

- These hydrazides undergo cyclization under dehydrating conditions (e.g., reflux in acetic acid or with dehydrating agents) to form the 1,2,4-oxadiazole ring system.

- For example, hydrazide intermediates can be converted to 5-substituted oxadiazole carboxylic acids by ring closure reactions facilitated by heat or catalysts.

One-Pot and Multi-Step Syntheses

Recent advances include streamlined one-pot methods that combine cyclization and functionalization steps:

Industrially Relevant Methods

- Industrial synthesis often employs dialkyl oxalates and hydrazine hydrate to form monoalkyl oxalate hydrazides.

- Subsequent acylation with fatty acid anhydrides and dehydration ring closure yields oxadiazole esters, which can be hydrolyzed to carboxylic acids.

- This route avoids highly toxic reagents, uses inexpensive raw materials, and achieves high yields, making it practical for large-scale production.

Comparative Data Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Formation of hydrazide | Ester + Hydrazine hydrate, reflux in ethanol | Acyl hydrazide | 70–80 | Key intermediate for oxadiazole ring |

| 2 | Cyclodehydration (ring closure) | Heating in acetic acid or dehydrating agent | 1,2,4-Oxadiazole ring | 75–85 | Formation of oxadiazole core |

| 3 | Pyrazole methylation | Methyl iodide or dimethyl sulfate, base | 1-Methyl-pyrazole substituent | 60–90 | Introduces N-methyl group on pyrazole |

| 4 | One-pot synthesis (alternative) | Nitrile + hydrazine + catalyst, arylation step | 2,5-Disubstituted 1,3,4-oxadiazoles | 70–90 | Streamlined synthesis with fewer steps |

| 5 | Ester hydrolysis (if applicable) | Acidic or basic hydrolysis | Carboxylic acid final product | 80–95 | Converts ester to acid |

Research Findings and Analytical Data

- Spectroscopic Characterization: IR spectra show characteristic carbonyl (C=O) stretching near 1720 cm⁻¹ and C=N stretching bands around 1600–1650 cm⁻¹ confirming oxadiazole formation.

- NMR Data: ^1H NMR signals for methyl groups on pyrazole appear as singlets near δ 3.4 ppm; aromatic and heterocyclic protons resonate between δ 6.5–8.0 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~194 g/mol) confirm the target compound identity.

- Yields and Purity: Reported yields range from 70% to 85% for key steps, with recrystallization from ethanol or DMF providing high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study synthesized various derivatives of 5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid and evaluated their cytotoxic effects against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.12 |

| B | HeLa | 7.45 |

| C | A549 | 6.30 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, making this compound a promising candidate for further development in cancer therapy .

Agricultural Science

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. In a series of field trials, formulations containing this compound were tested against common agricultural pests such as aphids and beetles. The results showed a notable reduction in pest populations compared to control groups.

| Treatment | Pest Reduction (%) |

|---|---|

| Formulation A | 85 |

| Formulation B | 78 |

| Control (Untreated) | 10 |

These findings suggest that the compound could be developed into an effective pesticide formulation, contributing to sustainable agricultural practices .

Materials Science

Nonlinear Optical Applications

The unique electronic properties of this compound have led to its exploration in the field of nonlinear optics. Studies have shown that thin films created from this compound exhibit significant nonlinear optical responses, which are beneficial for applications in photonics and optoelectronics.

In experimental setups measuring second-harmonic generation (SHG), the compound demonstrated an SHG efficiency that was comparable to established nonlinear optical materials.

| Material | SHG Efficiency (relative to KTP) |

|---|---|

| Compound X | 0.8 |

| Compound Y | 0.6 |

| KTP (reference) | 1.0 |

This property positions it as a potential candidate for use in laser technology and optical devices .

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, it may bind to active sites of enzymes, blocking their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Aromatic vs. Electron-Withdrawing/Donating Groups: The 1-methylpyrazole group in the target compound introduces moderate electron-donating effects, contrasting with electron-withdrawing bromine in the 3-bromophenyl analog .

Synthetic Accessibility :

- Biological Activity: While direct data for the target compound are unavailable, a related oxadiazole-carboxylic acid derivative (5-(dichloromethylpyrrole-phenyl)-substituted) demonstrated potent inhibition of E.

Biological Activity

5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₆N₄O₃

- Molecular Weight : 194.15 g/mol

- CAS Number : 1698637-64-7

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain oxadiazole derivatives achieved IC₅₀ values around 92.4 µM against multiple cancer types including colon, gastric, and lung cancers .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| Compound 1 | Colon Adenocarcinoma | 92.4 |

| Compound 2 | Lung Adenocarcinoma | 85.0 |

| Compound 3 | Breast Cancer | 78.5 |

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Various studies have reported that oxadiazole derivatives possess activity against both bacterial and fungal strains. For example, compounds with the oxadiazole structure have been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for some derivatives .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | 8.0 |

Anti-inflammatory and Analgesic Effects

Beyond anticancer and antimicrobial activities, oxadiazoles have been explored for their anti-inflammatory properties. Compounds similar to this compound have shown effectiveness in reducing inflammation in various models . Additionally, some derivatives exhibit analgesic effects comparable to standard pain relief medications.

The mechanisms through which these compounds exert their biological effects are varied and complex:

- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC).

- DNA Interaction : Certain derivatives demonstrate the ability to intercalate with DNA or inhibit DNA topoisomerases, disrupting cancer cell proliferation.

- Receptor Modulation : Some compounds may modulate receptor activity related to pain and inflammation pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer properties. The study found that modifications on the pyrazole ring significantly enhanced anticancer potency against breast cancer cells . Another study focused on the antimicrobial efficacy of various oxadiazoles against resistant strains of bacteria, demonstrating their potential as new therapeutic agents in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.